molecular formula C13H16N2O3 B7820351 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one

2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7820351
M. Wt: 248.28 g/mol
InChI Key: NHWOPHWFZGNJDW-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a cyclohexenone ring with a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexenone derivative with a pyrimidinone precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.

Scientific Research Applications

2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)succinic acid
  • 2-[4-Hydroxy-α-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-methoxybenzyl]-5,5-dimethyl-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one stands out due to its unique combination of a cyclohexenone ring and a pyrimidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOPHWFZGNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)C2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)C2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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